trichloroiron;heptahydrate

Description

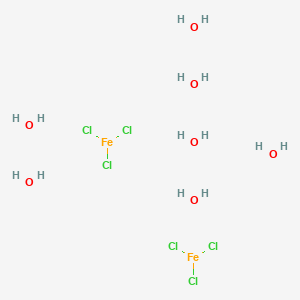

Trichloroiron heptahydrate (FeCl₃·7H₂O) is a hypothetical or rarely documented hydrate form of iron(III) chloride. Iron(III) chloride hexahydrate is a hygroscopic, yellow-brown crystalline solid used in water treatment, catalysis, and organic synthesis . The scarcity of data on FeCl₃·7H₂O suggests that it may be metastable or less thermodynamically favorable compared to the hexahydrate. This article compares FeCl₃·7H₂O (inferred properties) with structurally similar heptahydrates of other metals, such as lanthanide chlorides and transition metal sulfates.

Properties

CAS No. |

64333-00-2 |

|---|---|

Molecular Formula |

Cl6Fe2H14O7 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

trichloroiron;heptahydrate |

InChI |

InChI=1S/6ClH.2Fe.7H2O/h6*1H;;;7*1H2/q;;;;;;2*+3;;;;;;;/p-6 |

InChI Key |

TVNMTFDKCUGBPA-UHFFFAOYSA-H |

Canonical SMILES |

O.O.O.O.O.O.O.Cl[Fe](Cl)Cl.Cl[Fe](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloroiron;heptahydrate can be synthesized by dissolving iron in hydrochloric acid, followed by crystallization. The reaction is as follows:

Fe+3HCl→FeCl3+23H2

The resulting iron(III) chloride is then hydrated by adding water to form the heptahydrate.

Industrial Production Methods

In industrial settings, this compound is produced by reacting iron with chlorine gas in the presence of water. The reaction is carried out in large reactors, and the product is then purified and crystallized to obtain the heptahydrate form.

Chemical Reactions Analysis

Types of Reactions

Trichloroiron;heptahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form iron(III) oxide.

Reduction: It can be reduced to iron(II) chloride.

Substitution: It can undergo substitution reactions with other halides.

Common Reagents and Conditions

Oxidation: Reacts with oxygen or other oxidizing agents.

Reduction: Reacts with reducing agents such as hydrogen gas or metals like zinc.

Substitution: Reacts with halide salts under aqueous conditions.

Major Products Formed

Oxidation: Iron(III) oxide (Fe2O3)

Reduction: Iron(II) chloride (FeCl2)

Substitution: Various iron halides depending on the halide used.

Scientific Research Applications

Trichloroiron;heptahydrate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and in the preparation of other iron compounds.

Biology: Employed in studies involving iron metabolism and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency.

Industry: Utilized in water treatment, as a coagulant in wastewater treatment, and in the production of pigments and dyes.

Mechanism of Action

The mechanism by which trichloroiron;heptahydrate exerts its effects involves the release of iron ions in solution. These ions can interact with various molecular targets, including enzymes and proteins, influencing biochemical pathways and reactions. The hydration of iron(III) chloride enhances its solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Selected Heptahydrates

Key Observations:

- Lanthanide Chlorides (LaCl₃·7H₂O, CeCl₃·7H₂O): These heptahydrates exhibit high solubility in water and low thermal stability (decomposing below 100°C). Their triclinic or similar crystal structures facilitate use in synthetic chemistry .

- Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O): Despite containing Fe²⁺ instead of Fe³⁺, this compound shares a heptahydrate configuration. It decomposes at lower temperatures (60–70°C) and is critical in agriculture and environmental remediation .

- Sodium Sulfite Heptahydrate (Na₂SO₃·7H₂O): Notable for its low decomposition temperature (33.4°C), making it less stable than metal chloride heptahydrates .

Thermal Behavior and Stability

Lanthanide Chlorides vs. Transition Metal Sulfates:

- Lanthanide heptahydrates (e.g., LaCl₃·7H₂O) decompose at ~90°C, releasing water to form anhydrous salts .

- FeSO₄·7H₂O undergoes stepwise dehydration, losing water molecules progressively upon heating, eventually forming anhydrous FeSO₄ at ~500°C .

Hypothetical Behavior of FeCl₃·7H₂O: If FeCl₃·7H₂O were stable, its decomposition temperature would likely fall between those of lanthanide chlorides (~90°C) and FeSO₄·7H₂O (~60°C), based on trends in ionic radius and hydration energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.